molecular formula C21H14ClN3 B12060642 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine

4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine

Katalognummer: B12060642
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: MRTLULYWFXNHFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine typically involves the use of organolithium reagents. One common method involves the nucleophilic substitution of halopyrimidines with organolithium compounds. For example, 2,4-dichloro-6-phenylpyrimidine can be reacted with phenyllithium to introduce the desired substituents at the 4 and 6 positions . The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.

Analyse Chemischer Reaktionen

4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators . The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H14ClN3

Molekulargewicht

343.8 g/mol

IUPAC-Name

4-chloro-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine

InChI

InChI=1S/C21H14ClN3/c22-20-13-19(24-21(25-20)17-5-2-1-3-6-17)16-10-8-15(9-11-16)18-7-4-12-23-14-18/h1-14H

InChI-Schlüssel

MRTLULYWFXNHFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.